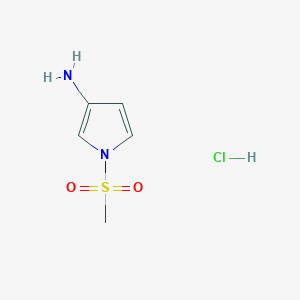

1-Methylsulfonylpyrrol-3-amine;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methylsulfonylpyrrol-3-amine; hydrochloride is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of protein arginine methyltransferase 5 (PRMT5), an enzyme that plays a crucial role in the regulation of gene expression.

Scientific Research Applications

Catalysis and Synthesis

A novel approach involves using acidic ionic liquids as efficient catalysts for synthesizing a variety of pyrrole derivatives through a one-pot, three-component condensation process. This method, leveraging substances like 1-methylsulfonylpyrrol-3-amine; hydrochloride, offers an environmentally friendly alternative to traditional synthesis, providing good to excellent yields and the potential for large-scale preparation without the need for harsh conditions or toxic catalysts (Yuan-Zhang Luo et al., 2014).

Chemical Modification and Material Science

Research has demonstrated the utility of chemical modifications to enhance the properties of materials. For instance, surface modification of polymeric materials can significantly improve their hydrophilicity and blood compatibility, which is crucial for biomedical applications. Techniques employing reactive intermediates, similar to 1-methylsulfonylpyrrol-3-amine; hydrochloride, have been shown to introduce functional groups such as amine, sulfo, and carboxyl groups, leading to improved material characteristics (Tao Xiang et al., 2014).

Advanced Material Applications

Sulfonated aromatic diamine monomers have been synthesized and employed in the preparation of thin-film composite nanofiltration membranes. These membranes, incorporating functionalities similar to 1-methylsulfonylpyrrol-3-amine; hydrochloride, exhibit enhanced water flux and dye treatment capabilities due to improved surface hydrophilicity. This advancement indicates the compound's potential in developing filtration technologies that are more efficient and environmentally sustainable (Yang Liu et al., 2012).

Innovative Chemical Reactions

The chemoselective reactions of related electrophiles with amines have been explored, showing the potential for selective displacement reactions that could be pivotal in synthesizing complex organic compounds. This research indicates the versatility and reactivity of compounds related to 1-methylsulfonylpyrrol-3-amine; hydrochloride, underscoring their importance in organic synthesis and the development of new chemical methodologies (R. Baiazitov et al., 2013).

properties

IUPAC Name |

1-methylsulfonylpyrrol-3-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O2S.ClH/c1-10(8,9)7-3-2-5(6)4-7;/h2-4H,6H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWZRQEHCWLKCOA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1C=CC(=C1)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9ClN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Amino-5-{[2-(diethylamino)ethyl]amino}benzamide](/img/structure/B2533687.png)

![3-{3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]phenyl}propanoic acid](/img/structure/B2533693.png)

![2-(2-(2,5-dioxopyrrolidin-1-yl)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2533695.png)

![(E)-4-(N,N-dimethylsulfamoyl)-N-(3-methyl-6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2533704.png)

![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(piperazin-1-yl)acetamide](/img/structure/B2533707.png)